

# Technical Guide: Physical Properties of 3,4-Dimethyloctane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dimethyloctane

Cat. No.: B100316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,4-Dimethyloctane** is a branched-chain alkane with the molecular formula C<sub>10</sub>H<sub>22</sub>.<sup>[1][2]</sup> As a member of the alkane family, it is a saturated hydrocarbon, characterized by single covalent bonds between its carbon and hydrogen atoms. This document provides a comprehensive overview of the known physical properties of **3,4-Dimethyloctane**, intended to serve as a technical resource for professionals in research and development. The data presented herein has been compiled from various scientific databases and computational studies. Where experimental data for this specific isomer is limited, generalized experimental protocols for the determination of key physical properties in alkanes are provided.

## Core Physical Properties

The physical characteristics of **3,4-Dimethyloctane** are fundamental to its behavior in various chemical and physical processes. A summary of its key physical properties is presented below.

| Property                          | Value                             | Source                                  |
|-----------------------------------|-----------------------------------|-----------------------------------------|
| Molecular Formula                 | C10H22                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight                  | 142.28 g/mol                      | <a href="#">[3]</a>                     |
| Boiling Point                     | 166 °C (439.15 K)                 | <a href="#">[4]</a>                     |
| Density (Computationally Derived) | 0.741 g/cm <sup>3</sup> (at 25°C) | <a href="#">[5]</a>                     |
| Melting Point                     | Data Not Available                |                                         |
| Refractive Index                  | Data Not Available                |                                         |
| Viscosity                         | Data Not Available                |                                         |
| Critical Temperature              | 336 °C (609.15 K)                 | <a href="#">[4]</a>                     |
| Critical Pressure                 | 20.4 atm                          | <a href="#">[4]</a>                     |

## Experimental Protocols

Precise experimental determination of physical properties is crucial for the accurate characterization of a compound. While specific experimental data for all physical properties of **3,4-Dimethyloctane** are not readily available in the literature, the following sections detail standardized methodologies for the determination of key physical properties of liquid hydrocarbons.

### Boiling Point Determination (Micro Method)

The micro-boiling point method is a common and efficient technique for determining the boiling point of a small liquid sample.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Procedure:

- A small sample of the liquid (a few drops) is placed in a micro test tube.[\[8\]](#)
- A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[\[7\]](#)

- The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., mineral oil).[8]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[6]

## Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a specific, known volume.[11][12][13][14][15]

Procedure:

- The mass of a clean, dry pycnometer is accurately measured.[14]
- The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper, which has a capillary hole, is inserted, allowing excess liquid to be expelled.[14]
- The exterior of the filled pycnometer is carefully dried, and its mass is measured.
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]
- The temperature at which the measurement is made should be recorded, as density is temperature-dependent.[12]

## Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids and can be measured using an Abbe refractometer.[16][17][18][19][20]

**Procedure:**

- A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[19]
- The prisms are closed and the instrument's light source is activated.
- The user looks through the eyepiece and adjusts the controls to bring a distinct light-dark boundary into view.[16]
- The compensator is adjusted to eliminate any color fringe at the boundary.
- The position of the boundary line on the scale is read to obtain the refractive index.[16]
- The temperature of the measurement is noted, and if necessary, a correction is applied to report the refractive index at a standard temperature (typically 20°C).[19]

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling point of a liquid sample using the micro method.



[Click to download full resolution via product page](#)

Caption: Workflow for Micro Boiling Point Determination.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 15869-92-8: 3,4-dimethyloctane | CymitQuimica [cymitquimica.com]

- 2. Octane, 3,4-dimethyl- [webbook.nist.gov]
- 3. ▷ InChI Key Database  | 3,4-dimethyloctane [inchikey.info]
- 4. 3,4-dimethyloctane [stenutz.eu]
- 5. arxiv.org [arxiv.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chemconnections.org [chemconnections.org]
- 8. chymist.com [chymist.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. scribd.com [scribd.com]
- 11. studylib.net [studylib.net]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. che.utah.edu [che.utah.edu]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. OPG [opg.optica.org]
- 18. What is Abbe Refractive index? Terms | NBCHAO [en1.nbchao.com]
- 19. refractometer.pl [refractometer.pl]
- 20. wp.optics.arizona.edu [wp.optics.arizona.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3,4-Dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100316#what-are-the-physical-properties-of-3-4-dimethyloctane\]](https://www.benchchem.com/product/b100316#what-are-the-physical-properties-of-3-4-dimethyloctane)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)